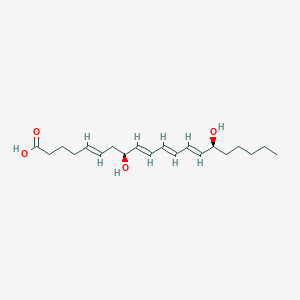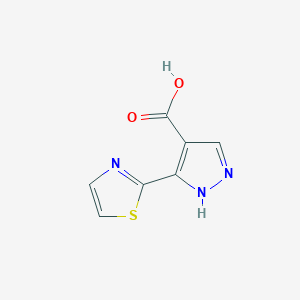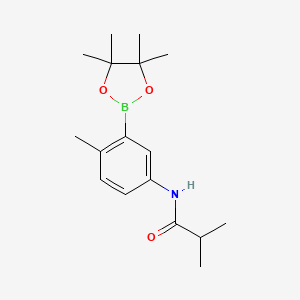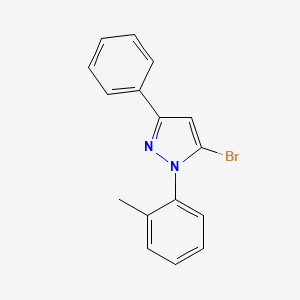
8(S),15(S)-DiHETE (Z, E, Z, E)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8(S),15(S)-DiHETE (Z, E, Z, E) is a specialized lipid mediator derived from arachidonic acid. It belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are known for their roles in various biological processes, including inflammation and immune responses. The compound is characterized by its specific stereochemistry and geometric isomerism, which are crucial for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8(S),15(S)-DiHETE (Z, E, Z, E) typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce oxygen into specific positions of the arachidonic acid molecule. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic processes.
Industrial Production Methods
Industrial production of 8(S),15(S)-DiHETE (Z, E, Z, E) may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors under controlled conditions to optimize yield and purity.
化学反应分析
Types of Reactions
8(S),15(S)-DiHETE (Z, E, Z, E) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.
Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various epoxides and peroxides, while reduction typically yields alcohols.
科学研究应用
8(S),15(S)-DiHETE (Z, E, Z, E) has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and the mechanisms of enzyme catalysis.
Biology: The compound is studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Research focuses on its potential therapeutic effects in inflammatory diseases, such as asthma and arthritis.
Industry: It is used in the development of anti-inflammatory drugs and as a biomarker for oxidative stress.
作用机制
The biological effects of 8(S),15(S)-DiHETE (Z, E, Z, E) are mediated through its interaction with specific receptors on cell surfaces. These receptors, often G-protein coupled receptors (GPCRs), initiate signaling cascades that regulate various cellular functions. The compound can modulate the activity of enzymes involved in the production of other lipid mediators, thereby influencing inflammatory and immune responses.
相似化合物的比较
Similar Compounds
5(S),12(S)-DiHETE: Another hydroxyeicosatetraenoic acid with similar biological functions but different stereochemistry.
9(S),11(S)-DiHETE: Known for its role in platelet aggregation and vascular functions.
12(S)-HETE: A monohydroxy derivative with potent pro-inflammatory effects.
Uniqueness
8(S),15(S)-DiHETE (Z, E, Z, E) is unique due to its specific stereochemistry and the positions of its hydroxyl groups, which confer distinct biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and therapeutic applications.
属性
分子式 |
C20H32O4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
(5E,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6+,14-9+,15-10+/t18-,19+/m0/s1 |
InChI 键 |
NNPWRKSGORGTIM-YRAAGGQXSA-N |
手性 SMILES |
CCCCC[C@@H](/C=C/C=C/C=C/[C@H](C/C=C/CCCC(=O)O)O)O |
规范 SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-[1-[2-[[1-[2-[[1-[2-[[2-[[1-[1-[2-[[1-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-N-[1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[2-[[1-[2-[2-[[5-carbamimidamido-1-[[1-[2-[2-[[5-carbamimidamido-1-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B15132233.png)

![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)

![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)

![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)

![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)


![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)
